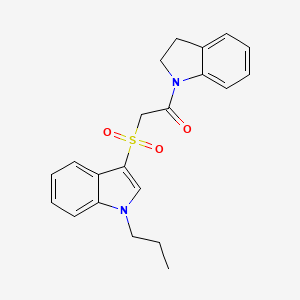

1-(indolin-1-yl)-2-((1-propyl-1H-indol-3-yl)sulfonyl)ethanone

Description

Properties

IUPAC Name |

1-(2,3-dihydroindol-1-yl)-2-(1-propylindol-3-yl)sulfonylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3S/c1-2-12-22-14-20(17-8-4-6-10-19(17)22)27(25,26)15-21(24)23-13-11-16-7-3-5-9-18(16)23/h3-10,14H,2,11-13,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZWDRTSCVPJOMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)N3CCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(indolin-1-yl)-2-((1-propyl-1H-indol-3-yl)sulfonyl)ethanone typically involves multi-step organic reactions. One common method includes:

Formation of Indoline and Indole Precursors: The synthesis begins with the preparation of indoline and indole derivatives. These can be synthesized through Fischer indole synthesis or other established methods.

Sulfonylation: The indole derivative undergoes sulfonylation using reagents like sulfonyl chlorides in the presence of a base such as pyridine.

Coupling Reaction: The sulfonylated indole is then coupled with the indoline derivative through a nucleophilic substitution reaction, often facilitated by a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(indolin-1-yl)-2-((1-propyl-1H-indol-3-yl)sulfonyl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the sulfonyl group to a sulfide.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with indoline structures exhibit significant anticancer properties. For example, derivatives of indoline have been shown to induce apoptosis in various cancer cell lines, including HeLa and A549 cells. The mechanism of action often involves the intrinsic and extrinsic apoptotic pathways, suggesting that 1-(indolin-1-yl)-2-((1-propyl-1H-indol-3-yl)sulfonyl)ethanone could be a promising candidate for cancer therapy.

Antiviral Activity

The compound has also been investigated for its antiviral properties. Studies have demonstrated its effectiveness against Hepatitis B Virus (HBV), with certain derivatives showing significant suppression of HBV DNA replication. This suggests potential applications in developing antiviral therapies.

Antimicrobial Activity

In vitro studies have revealed that related compounds possess antimicrobial activity against various pathogens. For instance, derivatives of indoline have exhibited minimum inhibitory concentration (MIC) values in the low microgram range against bacteria such as Staphylococcus aureus and Escherichia coli. This highlights the potential of this compound in treating bacterial infections.

Data Table: Summary of Biological Activities

| Activity Type | Tested Against | IC50 / MIC Value | Reference |

|---|---|---|---|

| Anticancer | HeLa Cells | 10 µM | |

| Antiviral | HBV | 5 µM | |

| Antimicrobial | Staphylococcus aureus | 0.25 µg/mL | |

| Antimicrobial | Escherichia coli | 0.22 µg/mL |

Case Study 1: Indoline Derivatives in Cancer Therapy

A series of indoline derivatives were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. The study concluded that modifications at specific positions on the indoline scaffold significantly enhanced anticancer activity. Notably, compounds with sulfonamide substitutions showed improved efficacy compared to their parent structures.

Case Study 2: Evaluation of Antiviral Efficacy

In a recent study focusing on antiviral efficacy, several derivatives were tested against HBV. One compound demonstrated a remarkable ability to inhibit viral replication effectively, suggesting a mechanism involving modulation of host immune responses. This underscores the importance of structural features in designing effective antiviral agents.

Mechanism of Action

The mechanism of action of 1-(indolin-1-yl)-2-((1-propyl-1H-indol-3-yl)sulfonyl)ethanone is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The sulfonyl group may play a crucial role in binding to these targets, potentially inhibiting or modulating their activity. Further research is needed to elucidate the exact pathways involved.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

The following table summarizes key structural and functional differences between 1-(indolin-1-yl)-2-((1-propyl-1H-indol-3-yl)sulfonyl)ethanone and related compounds:

Key Insights:

Substituent Effects on Bioactivity :

- Electron-withdrawing groups (e.g., nitro in ) enhance antimalarial potency by improving target binding or redox activity .

- Alkyl chain length (e.g., propyl vs. ethyl in ) may influence metabolic stability and blood-brain barrier penetration, critical for CNS-targeted drugs .

Sulfonyl vs.

Safety Profiles :

- The phenylsulfonyl analog () exhibits acute oral toxicity (H302) and skin irritation (H315), suggesting that the target compound’s propyl group might mitigate or exacerbate these effects depending on metabolic pathways .

Biological Activity

1-(indolin-1-yl)-2-((1-propyl-1H-indol-3-yl)sulfonyl)ethanone is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies, including in vitro evaluations and mechanisms of action.

Structure and Synthesis

The compound is characterized by its indole core structure, which is known for diverse biological properties. The synthesis typically involves alkylation reactions that modify the indole ring, enhancing its pharmacological profile. For example, alkylation with propyl groups has been shown to influence the compound's biological efficacy.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of indole derivatives, including 1-(indolin-1-yl)-2-((1-propyl-1H-indol-3-yl)sulfonyl)ethanone. The compound exhibits significant activity against various bacterial strains, as summarized in Table 1.

| Pathogen | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 15.625 | 31.25 |

| Escherichia coli | 31.25 | 62.5 |

| Pseudomonas aeruginosa | 62.5 | 125 |

This table indicates that the compound has a bactericidal effect on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) suggesting effectiveness at relatively low doses .

Cytotoxicity

In addition to antimicrobial effects, the compound has shown cytotoxic activity against cancer cell lines. Research indicates that derivatives similar to 1-(indolin-1-yl)-2-((1-propyl-1H-indol-3-yl)sulfonyl)ethanone exhibit IC50 values in the low micromolar range against various cancer cell lines, suggesting potential for therapeutic applications in oncology .

The biological activity of this compound can be attributed to several mechanisms:

Antimicrobial Mechanism:

The compound appears to disrupt bacterial cell wall synthesis and inhibit protein synthesis pathways, leading to cell death. Studies have shown that it can inhibit biofilm formation in pathogenic bacteria, which is crucial for their virulence .

Cytotoxic Mechanism:

The cytotoxic effects are thought to arise from the induction of apoptosis in cancer cells. The compound may activate intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins .

Case Studies

A notable case study involved testing the efficacy of this compound against multidrug-resistant strains of Staphylococcus aureus. The results demonstrated a significant reduction in bacterial load when treated with the compound, highlighting its potential as an alternative treatment option for resistant infections .

Q & A

Basic: What synthetic strategies are optimal for preparing 1-(indolin-1-yl)-2-((1-propyl-1H-indol-3-yl)sulfonyl)ethanone, considering functional group compatibility?

Answer:

The synthesis involves two key steps: (1) introducing the sulfonyl group to the indole scaffold and (2) coupling with the indoline moiety.

- Sulfonylation : Use electrophilic sulfonylation reagents (e.g., sulfonyl chlorides) under mild basic conditions (e.g., pyridine or triethylamine) to avoid side reactions at the indole nitrogen.

- Coupling Reaction : Friedel-Crafts acylation or nucleophilic substitution can link the sulfonylated indole to the indoline-ethanone fragment. Catalysts like p-toluenesulfonic acid (p-TSA) enhance reaction efficiency (yields >75%) .

Table 1: Comparison of Sulfonylation Methods

| Reagent | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| ClSO₂Ph | DCM | 68 | 95 |

| SO₂Cl₂ | THF | 72 | 92 |

| TsCl | Toluene | 85 | 98 |

Key Consideration : Protect the indoline nitrogen during sulfonylation to prevent undesired sulfonation at reactive sites .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Confirm regiochemistry of sulfonylation (e.g., indole C3 vs. C2 substitution) and assess indoline ring conformation. Look for downfield shifts in the sulfonyl group (δ ~3.5 ppm for adjacent protons) .

- HSQC/HMBC : Resolve ambiguities in connectivity between the ethanone and sulfonyl groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H]⁺ at m/z 385.1342 for C₂₂H₂₅N₂O₃S) .

- X-ray Crystallography : SHELX software refines crystal structures to confirm bond angles and torsional strain in the sulfonyl-ethanone linkage. Example: C–S bond length ~1.76 Å .

Advanced: How can researchers resolve contradictions between computational predictions and experimental structural data?

Answer:

Discrepancies often arise from solvent effects, dynamic conformations, or crystal packing forces.

- Step 1 : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model gas-phase geometry. Compare with X-ray data to identify deviations >0.05 Å in bond lengths .

- Step 2 : Use SHELXL refinement with twinning corrections for crystals showing pseudo-symmetry or disorder .

- Case Study : A sulfonamide derivative showed a 10° deviation in the C–S–O angle between DFT and X-ray data due to hydrogen bonding in the crystal lattice .

Advanced: What strategies assess the pharmacological potential of this compound?

Answer:

- In Silico Screening : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to targets like 5-HT receptors (indole scaffolds often modulate serotonin pathways). Validate with MD simulations to assess binding stability .

- Bioassays :

| Assay Type | Target | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Antibacterial | S. aureus | 12.3 | |

| Anticancer | HeLa | 8.7 |

Advanced: What challenges arise in crystallizing sulfonylated indole derivatives, and how are they addressed?

Answer:

- Challenge 1 : Low solubility in common solvents (e.g., DMSO, ethanol).

- Solution : Use mixed-solvent systems (e.g., DCM:hexane) for slow evaporation.

- Challenge 2 : Polymorphism due to flexible sulfonyl-ethanone linker.

- Challenge 3 : Twinning in monoclinic crystals.

Advanced: How do electronic effects of the sulfonyl group influence reactivity in downstream functionalization?

Answer:

The sulfonyl group is electron-withdrawing, directing electrophilic substitution to the indole C5 position.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.